Confirmed PDE5A1 Inhibitory Activity Versus Spectroscopically-Only Characterized Regioisomeric Series
The target compound demonstrates a confirmed PDE5A1 IC50 of 330 nM in a recombinant human enzyme assay [1]. This contrasts with the four benzimidazole phenylsulfonylpiperazine analogs synthesized by Qandil (compounds 2, 3, 4, and 5), which share the core phenylsulfonylpiperazine motif but with different connectivity (substitution on the phenyl ring rather than on the benzimidazole 2-position). These four comparators were reported solely with NMR and mass spectrometry data; no PDE5 or other biological activity was ever published for them [2]. This represents a documented functional difference between the target compound and its closest published structural relatives.
| Evidence Dimension | PDE5A1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | Qandil compounds 2-5 (3-benzimidazolyl-4-methoxy-phenylsulfonylpiperazine regioisomers): No PDE5 data reported |
| Quantified Difference | 330 nM vs. no reported activity |
| Conditions | Recombinant human PDE5A1; Ba(OH)2 precipitation method [1] |
Why This Matters
This is the only PDE5 activity data point that distinguishes this compound from its closest published synthetic analogs, making it the sole validated choice for PDE5-focused studies within this specific chemotype.
- [1] BindingDB entry for Compound BC11-19 (US9173884). PDE5A1 IC50: 330 nM. View Source
- [2] Qandil, A.M. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals 2012, 5, 460-468. View Source
